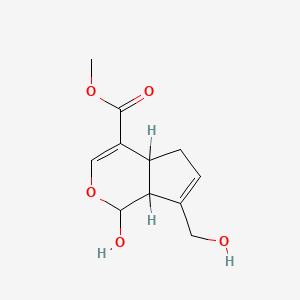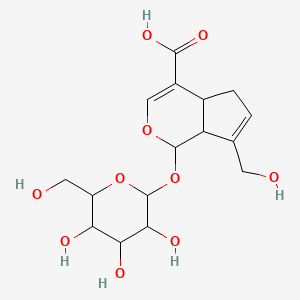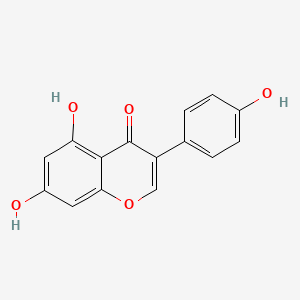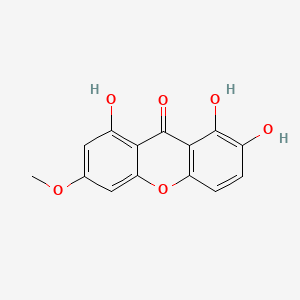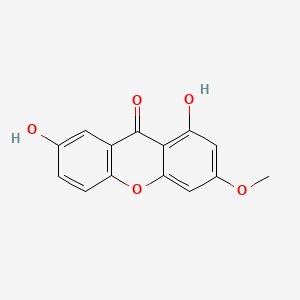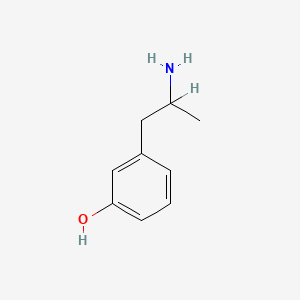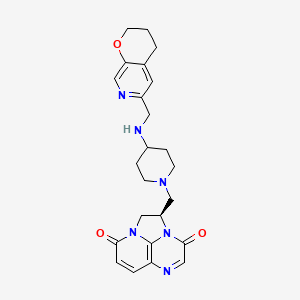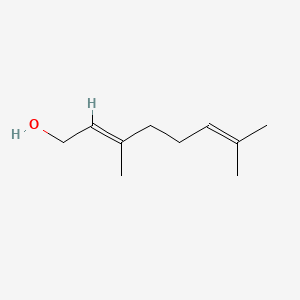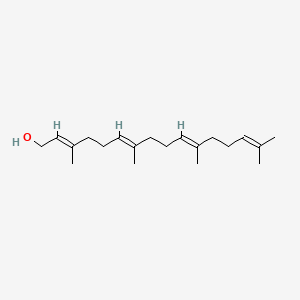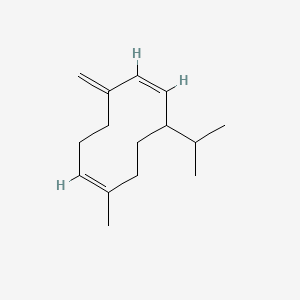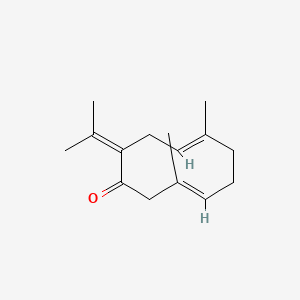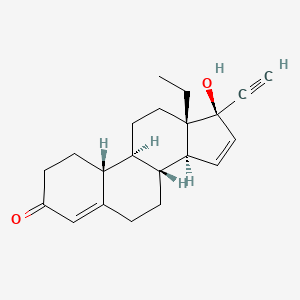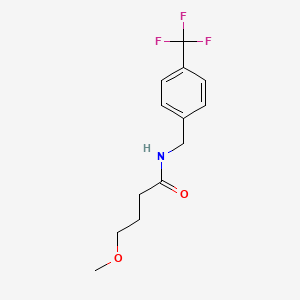![molecular formula C20H24O10 B1671515 (1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione CAS No. 107438-79-9](/img/structure/B1671515.png)
(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione
Overview
Description
Ginkgolide J is a terpene trilactone originally isolated from G. biloba that has diverse biological activities. 1,2,3 It inhibits platelet aggregation induced by platelet-activating factor (PAF) in rabbit and human platelet-rich plasma (IC50s = 27 and 43.5 μg/ml, respectively). Ginkgolide J (1 μM) inhibits cell death induced by amyloid-β (1-42) (Aβ42; ) in primary rat hippocampal neurons and reverses Aβ42-induced impairment of long-term potentiation (LTP) in the mouse CA1 region.
Ginkgolide J analytical standard provided with w/w absolute assay, to be used for quantitative titration.
Ginkgolide J belongs to the class of organic compounds known as ginkgolides and bilobalides. These are diterpene lactones with a structure based either on the gingkolide or the bilobalide skeleton. The ginkgolide skeleton is a very rigid structure consisting of hexacyclic C20 trilactone. The cis-fused F/A/D/C ring junction forms an empty semi-ball hole, the D ring contains a cage form tetrahydrofuran ring which occupies the center of the empty hole, and the oxygen atoms of the D, C and F ring and 10-hydroxyl group consist of an analogous crown ether structure. Ginkgolide J exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, ginkgolide J is primarily located in the cytoplasm. Outside of the human body, ginkgolide J can be found in fats and oils and ginkgo nuts. This makes ginkgolide J a potential biomarker for the consumption of these food products.
Scientific Research Applications
Synthesis and Physical Properties of Sterically Congested Cycloalkenes Research into the synthesis and characterization of sterically congested cycloalkenes, such as the creation of 1,2-di-tert-butyl-3,3,5,5-tetramethylcyclopentene, offers insights into the methods for synthesizing highly strained molecules. These methods may be relevant for creating complex molecules like the one , potentially offering applications in material science or as intermediates in organic synthesis (Ishii et al., 2000).
Polyurethane Networks from Fatty-Acid-Based Aromatic Triols The development of biobased polyurethanes utilizing novel aromatic triols demonstrates the potential of complex organic molecules for creating sustainable materials. This approach may inform the use of similarly complex molecules for environmental-friendly material synthesis (Lligadas et al., 2007).
Stereoselective Dioxirane Hydroxylations The use of methyl(trifluoromethyl)dioxirane for the stereoselective hydroxylation of cyclic hydrocarbons, leading to products with specific stereochemistry, underlines the significance of controlled oxidations in synthetic chemistry. Such methodologies could be applicable in the synthesis or modification of complex molecules for pharmacological research or the synthesis of novel organic materials (D’Accolti et al., 2007).
Synthesis of Metal Chelators The synthesis of 1,4,7-Tris(tert-butoxycarbonylmethyl)-1,4,7,10-tetraazacyclododecane showcases the creation of complex organic molecules for chelating metal ions. Such compounds have applications in medical imaging, as well as in the decontamination of environments polluted with heavy metals (Jagadish et al., 2011).
properties
IUPAC Name |
(1R,3R,6R,7S,8S,9R,10S,13S,16S,17R)-8-tert-butyl-6,9,17-trihydroxy-16-methyl-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecane-5,15,18-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O10/c1-6-12(23)27-7-5-17-11-8(21)9(16(2,3)4)18(17)10(22)13(24)29-15(18)30-20(17,14(25)28-11)19(6,7)26/h6-11,15,21-22,26H,5H2,1-4H3/t6-,7+,8-,9+,10+,11-,15+,17?,18+,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEHVEUFNRJAAV-XNSMQBOTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)OC2C1(C34C(=O)OC5C3(C2)C6(C(C5O)C(C)(C)C)C(C(=O)OC6O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)O[C@@H]2[C@]1([C@@]34C(=O)O[C@H]5C3(C2)[C@@]6([C@@H]([C@H]5O)C(C)(C)C)[C@H](C(=O)O[C@H]6O4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 24721483 | |
CAS RN |
107438-79-9 | |
| Record name | 107438-79-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



